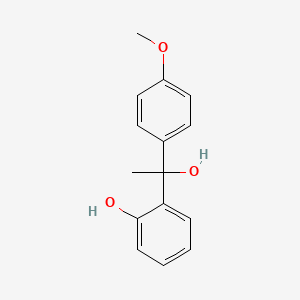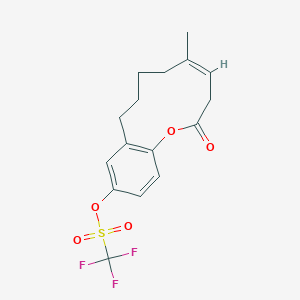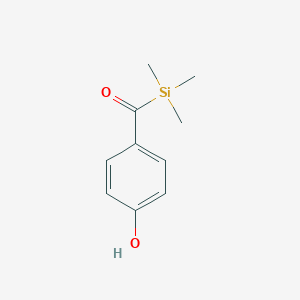![molecular formula C26H32ClNO2 B14113981 bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride)](/img/structure/B14113981.png)
bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride): is a complex organic compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an indeno-furan moiety, makes it a subject of interest in organic chemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride) typically involves multiple steps. One common method starts with the bromination of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, followed by Friedel-Crafts acylation and catalytic hydrogenolysis debromination . The overall yield of this process is approximately 49.9% .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride) is used as a building block for the synthesis of more complex molecules .
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it a potential candidate for drug development .
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological disorders .
Industry: In the industrial sector, this compound could be used in the development of new materials with specific properties .
Wirkmechanismus
The exact mechanism of action for bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride) is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions may involve binding to active sites or altering the conformation of the target molecules .
Vergleich Mit ähnlichen Verbindungen
- 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
- (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine (Hydrochloride)
Uniqueness: The presence of the indeno-furan moiety in bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride) distinguishes it from other similar compounds. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C26H32ClNO2 |
|---|---|
Molekulargewicht |
426.0 g/mol |
IUPAC-Name |
2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C26H31NO2.ClH/c1-3-19(25-17(1)5-7-23-21(25)11-15-28-23)9-13-27-14-10-20-4-2-18-6-8-24-22(26(18)20)12-16-29-24;/h5-8,19-20,27H,1-4,9-16H2;1H |
InChI-Schlüssel |
RCGQDUAQNSZBIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1CCNCCC3CCC4=C3C5=C(C=C4)OCC5)C6=C(C=C2)OCC6.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[methyl(phenyl)carbamoyl]acetate](/img/structure/B14113899.png)




![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B14113926.png)

![2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14113937.png)
![[1,1'-Biphenyl]-4-carboxylicacid, 4'-chloro-3'-(trifluoromethyl)-](/img/structure/B14113940.png)

![3-{[3-(3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14113948.png)


![Ethyl 3-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B14113971.png)
